2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione
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Overview
Description
2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmethoxyamine with a suitable diazinane precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions are conducted in polar solvents under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives .
Scientific Research Applications
2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of D-amino acid oxidase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Imino-2H-chromen-3-yl-1,3,5-triazine: Another heterocyclic compound with similar structural features but different biological activities.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its role as a D-amino acid oxidase inhibitor, similar to 2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-imino-5-phenylmethoxy-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H11N3O3/c12-11-13-9(15)8(10(16)14-11)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13,14,15,16) |
InChI Key |
IBHGXGPFQXWVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(=O)NC(=N)NC2=O |
Origin of Product |
United States |
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